

managing repotrectinib CNS adverse reactions

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Compound Focus: Repotrectinib

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Frequently Asked Questions (FAQs)

- **What types of CNS adverse reactions are associated with repotrectinib?** Repotrectinib can cause a broad spectrum of CNS effects. The most commonly reported include **dizziness**, **ataxia** (gait disturbance, balance disorder), and **cognitive disorders** (memory impairment, disturbance in attention, confusional state) [1] [2]. Mood disorders (e.g., anxiety) and sleep disorders (e.g., insomnia, hypersomnia) have also been observed [1].
- **How common are these reactions in clinical trials?** In the TRIDENT-1 trial, which supported the FDA approval of **repotrectinib**, the most common adverse reactions ($\geq 20\%$) included several CNS effects [3] [4]. The table below summarizes their incidence within the safety population treated at the recommended Phase 2 dose.
- **Do these reactions occur in patients without CNS metastases?** Yes. Clinical observations indicate that the incidences of CNS adverse reactions are similar in patients with and without pre-existing CNS metastases [1] [2].
- **What is the recommended management strategy?** The standard protocol involves dose interruption and modification based on the severity of the reaction [1] [2]. For intolerable Grade 2 or Grade 3 events, therapy should be withheld until symptoms improve to Grade 1 or baseline. Treatment can then be resumed at the same or a reduced dose. **Grade 4 CNS reactions warrant permanent discontinuation of repotrectinib** [1] [5] [2].

Clinical Incidence & Management Protocols

The following tables consolidate the quantitative data and official dosage modification guidelines from clinical trials and prescribing information.

Table 1: Incidence of Common CNS Adverse Reactions from TRIDENT-1 Trial (Safety Population, N=426) [4]

Adverse Reaction	Incidence (%)
Dizziness	58%
Dysgeusia (taste distortion)	50%
Ataxia	20%
Cognitive Disorders	20%

Table 2: Recommended Dosage Modifications for CNS Adverse Reactions [1] [2]

Severity of CNS Reaction	Recommended Dosage Modification
Intolerable Grade 2	Withhold dose until recovery to Grade ≤ 1 or baseline. Resume at the same or a reduced dose.
Grade 3	Withhold dose until recovery to Grade ≤ 1 or baseline. Resume at a reduced dose.
Grade 4	Permanently discontinue repotrectinib.

Note: Grading is based on the Common Terminology Criteria for Adverse Events (CTCAE) [2].

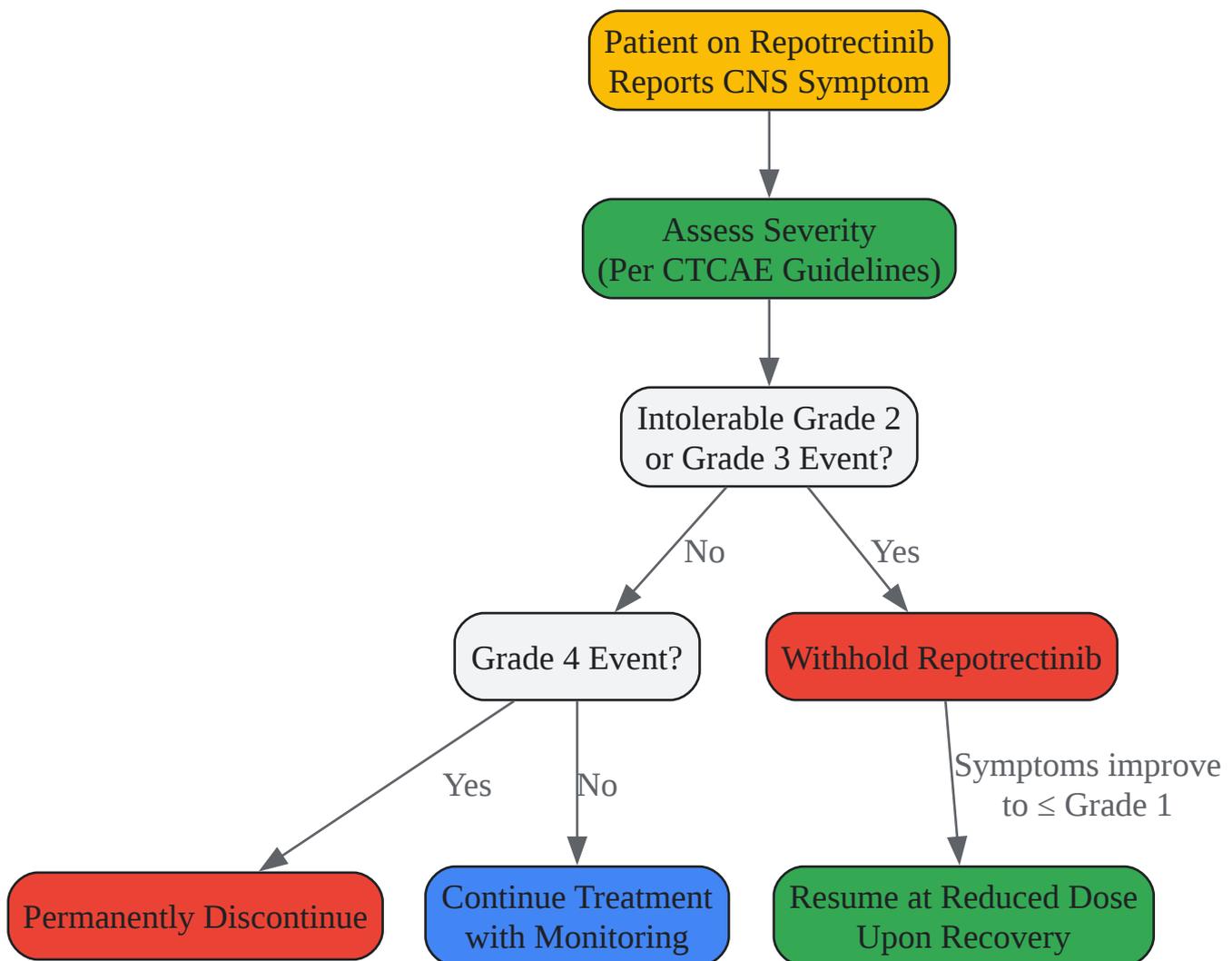
Supporting Clinical Evidence & Data

The efficacy and safety profile of **repotrectinib**, including the management of CNS effects, is primarily established on the **TRIDENT-1 trial** (NCT03093116) [3] [4].

- **Study Design:** TRIDENT-1 is a global, registrational, first-in-human, Phase 1/2, open-label, single-arm study designed to evaluate the efficacy and safety of **repotrectinib** [4].

- **Patient Population:** The study enrolled patients with advanced solid tumors, including ROS1-positive NSCLC and NTRK fusion-positive solid tumors. The safety analysis population included all patients treated at the Phase 2 dose (160 mg once daily for 14 days, then 160 mg twice daily) regardless of tumor type [4].
- **Key Findings on Management:** The clinical data show that CNS adverse reactions were generally manageable through **dose interruptions, dose reductions, and supportive care** [4]. This proactive management strategy contributed to a low discontinuation rate due to treatment-related adverse events (3% in the safety population) [4].

The following workflow summarizes the clinical management pathway derived from the trial protocols and prescribing information:



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Key Takeaways for Drug Development Professionals

- **Management is Feasible:** CNS effects are a known class effect of TKIs. The data confirms that with a structured monitoring and dose-modification protocol, these events can be effectively managed in most patients, allowing for continued treatment [4].
- **Protocol Design is Critical:** The successful management strategy hinges on a clear definition of severity grades and pre-specified action points. Integrating these detailed guidelines into clinical trial protocols is essential for maintaining patient safety and data integrity.
- **Consider the Benefit-Risk Profile:** The significant and durable antitumor activity of **repotrectinib**, particularly in TKI-pretreated patients and those with resistance mutations like ROS1 G2032R, provides a strong rationale for managing these reversible side effects [4].

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